alpha-Ribazole alpha-Ribazole Alpha-ribazole is a 1-ribosylbenzimidazole and a dimethylbenzimidazole. It has a role as an Escherichia coli metabolite and a mouse metabolite.
Brand Name: Vulcanchem
CAS No.: 132-13-8
VCID: VC21015025
InChI: InChI=1S/C14H18N2O4/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(19)12(18)11(5-17)20-14/h3-4,6,11-14,17-19H,5H2,1-2H3/t11-,12-,13-,14+/m1/s1
SMILES: CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula: C14H18N2O4
Molecular Weight: 278.3 g/mol

alpha-Ribazole

CAS No.: 132-13-8

Cat. No.: VC21015025

Molecular Formula: C14H18N2O4

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

alpha-Ribazole - 132-13-8

Specification

Description Alpha-ribazole is a 1-ribosylbenzimidazole and a dimethylbenzimidazole. It has a role as an Escherichia coli metabolite and a mouse metabolite.
CAS No. 132-13-8
Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
IUPAC Name (2S,3R,4S,5R)-2-(5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C14H18N2O4/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(19)12(18)11(5-17)20-14/h3-4,6,11-14,17-19H,5H2,1-2H3/t11-,12-,13-,14+/m1/s1
Standard InChI Key HLRUKOJSWOKCPP-SYQHCUMBSA-N
Isomeric SMILES CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
SMILES CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)O)O
Canonical SMILES CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)O)O

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